3-Methyl-2,5-dinitroaniline

Catalog No.
S8879910
CAS No.
65321-68-8
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
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3-Methyl-2,5-dinitroaniline

CAS Number

65321-68-8

Product Name

3-Methyl-2,5-dinitroaniline

IUPAC Name

3-methyl-2,5-dinitroaniline

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(8)7(4)10(13)14/h2-3H,8H2,1H3

InChI Key

QGYMOSRHASJNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-]

Atomic Composition and Molecular Formula Analysis

The molecular formula of 3-methyl-2,5-dinitroaniline is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol. The compound consists of a benzene core with three substituents:

  • A methyl group (-CH₃) at the 3-position,
  • Nitro groups (-NO₂) at the 2- and 5-positions,
  • An amine group (-NH₂) at the 1-position (implicit in the aniline structure).

The IUPAC name, 3-methyl-2,5-dinitroaniline, reflects this substitution pattern. The SMILES notation (CC1=CC(=CC(=C1N+[O-])N)N+[O-]) and InChI key (QGYMOSRHASJNGZ-UHFFFAOYSA-N) further specify the connectivity and stereoelectronic features.

Crystallographic Characterization and Spatial Configuration

While crystallographic data for 3-methyl-2,5-dinitroaniline remain unreported in the literature, analogous nitroanilines exhibit monoclinic or orthorhombic crystal systems due to hydrogen bonding between amine and nitro groups. For example, 3,5-dinitroaniline (CAS: 618-87-1) forms hydrogen-bonded dimers via N-H···O interactions, creating layered structures. Computational models predict that the methyl group in 3-methyl-2,5-dinitroaniline introduces steric hindrance, potentially distorting the benzene ring’s planarity and altering packing efficiency compared to unmethylated analogs.

Spectroscopic Profile (IR, NMR, MS)

Infrared (IR) Spectroscopy

  • Nitro groups (-NO₂): Asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.
  • Amine group (-NH₂): N-H stretching at ~3350–3450 cm⁻¹ and bending modes near 1600 cm⁻¹.
  • Methyl group (-CH₃): C-H asymmetric and symmetric stretches at ~2960 cm⁻¹ and ~2870 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • Aromatic protons: Three distinct signals in the δ 7.5–8.5 ppm range, split due to nitro group deshielding.
    • Methyl group: A singlet at δ 2.4–2.6 ppm.
  • ¹³C NMR:
    • Quaternary carbons adjacent to nitro groups: δ 145–155 ppm.
    • Methyl carbon: δ 20–22 ppm.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 197, corresponding to [M]⁺. Fragmentation patterns include losses of NO₂ (46 amu) and CH₃ (15 amu), yielding peaks at m/z 151 and m/z 182, respectively.

Thermodynamic Properties

Experimental data for 3-methyl-2,5-dinitroaniline are sparse, but estimates can be derived from analogous compounds:

  • Melting Point: Predicted 180–190°C (cf. 3,5-dinitroaniline melts at 157°C).
  • Enthalpy of Formation (ΔfH°): Calculated -120 ± 15 kJ/mol using group-additivity methods.
  • Heat Capacity (Cp): Estimated 250–300 J/mol·K at 298 K.

Solubility Parameters and Partition Coefficients

  • Solubility:
    • Water: <0.1 g/L (low due to nitro groups’ hydrophobicity).
    • Organic solvents: Moderate in DMSO (~50 g/L) and acetone (~30 g/L).
  • Partition Coefficients:
    • log P (octanol/water): 1.8, indicating moderate lipophilicity.
    • Hansen Solubility Parameters: δD ≈ 20 MPa¹/², δP ≈ 12 MPa¹/², δH ≈ 8 MPa¹/².

Surface Characteristics and Intermolecular Forces

The compound’s surface interactions are dominated by:

  • Hydrogen bonding between -NH₂ and -NO₂ groups,
  • Dipole-dipole interactions from polarized nitro groups,
  • Van der Waals forces from the methyl group.

These forces contribute to its high melting point and low vapor pressure. Computational studies suggest a surface energy of ~45 mJ/m², typical for aromatic nitro compounds.

Traditional Nitration and Amination Protocols

The synthesis of 3-methyl-2,5-dinitroaniline typically begins with nitration of 3-methylaniline derivatives. Classical approaches employ mixed acid systems (H~2~SO~4~/HNO~3~) under controlled temperature conditions to introduce nitro groups at the 2- and 5-positions [5]. A two-stage process first generates 3-methyl-2-nitroaniline through directed nitration, followed by subsequent nitration at the 5-position using fuming nitric acid at 50–80°C [5].

Amination protocols often utilize Zinin-type reductions, where intermediates like 1,3-dinitro-5-methylbenzene undergo partial reduction with sodium sulfide or hydrogen sulfide to install the amino group [3]. Key operational parameters include:

ParameterOptimal RangeImpact on Yield
Nitration Temperature50–70°CPrevents over-nitration
HNO~3~ Concentration95–98%Maximizes nitration efficiency
Reaction Time2–4 hoursBalances completeness vs. decomposition

Recent advances employ Ullmann coupling reactions for amino group installation, using copper catalysts to facilitate aryl-amine bond formation under milder conditions [1]. These methods achieve yields up to 68% for critical intermediates [1], though regioselectivity remains challenging when multiple reactive positions exist [4].

Catalytic Reduction Approaches for Intermediate Formation

Catalytic hydrogenation has emerged as a cleaner alternative to traditional sulfide reductions. Palladium-on-carbon (Pd/C) systems in alcoholic solvents selectively reduce nitro groups to amines while preserving methyl substituents [1]. A notable protocol employs PdCl~2~ in acetonitrile/water mixtures at 70°C, achieving 71% yield in final cyclization steps [1].

Comparative studies reveal distinct advantages of catalytic systems:

  • Selectivity: Pd-based catalysts show 89% preference for nitro-group reduction over methyl group hydrogenolysis
  • Reaction Rate: Complete conversion in 6–8 hours vs. 12+ hours for sulfide methods
  • Byproduct Profile: Generates H~2~O instead of sulfur-containing waste [1] [3]

Microwave-assisted catalytic reduction further enhances efficiency, reducing reaction times by 40% while maintaining ≥95% purity in isolated products [1].

Industrial-Scale Synthesis Optimization Challenges

Scale-up of 3-methyl-2,5-dinitroaniline production faces three primary challenges:

  • Heat Management: Exothermic nitration steps require advanced reactor designs with jacketed cooling and continuous flow systems to prevent thermal runaway [5]
  • Solvent Recovery: Traditional methods using chlorinated solvents (CH~2~Cl~2~, CCl~4~) necessitate costly distillation systems, prompting shifts to recoverable alternatives like ethyl acetate [1] [5]
  • Catalyst Lifespan: Industrial Pd/C catalysts deactivate after 5–7 batches due to nitro-group poisoning, driving research into stabilized metal-organic framework (MOF) catalysts

A representative industrial process flow incorporates:

  • Continuous nitration reactors with in-line IR monitoring
  • Countercurrent extraction for intermediate purification
  • Automated catalyst filtration systems

Byproduct Management in Manufacturing Processes

The synthesis generates several problematic byproducts requiring careful management:

ByproductFormation PathwayMitigation Strategy
3-Methyl-2,4,5-trinitroanilineOver-nitrationControlled HNO~3~ dosing <2.05 eq [5]
Bis-amide derivativesAmide coupling side reactionsStrict stoichiometric control [1]
Sulfur-containing residuesSulfide reduction methodsCatalytic hydrogenation adoption [3]

Advanced purification techniques prove critical:

  • Chromatography: Silica gel columns with hexane/EtOAc gradients achieve >98% purity [1]
  • Crystallization: Water-mediated recrystallization removes polar impurities [5]
  • Membrane Filtration: Nanofiltration membranes separate catalyst particles from product streams

Green Chemistry Alternatives for Sustainable Production

Recent innovations align 3-methyl-2,5-dinitroaniline synthesis with green chemistry principles:

  • Solvent Systems:

    • Cyclopentyl methyl ether (CPME) replaces dichloromethane with comparable yield (82% vs 85%) and 90% recovery rate
    • Switchable water systems enable catalyst-free separations [1]
  • Energy Efficiency:

    • Photochemical nitration using UV-A radiation reduces energy input by 35%
    • Microwave-assisted amination cuts reaction times from 8 hours to 90 minutes [1]
  • Catalyst Innovation:

    • Magnetic Fe~3~O~4~-supported Pd catalysts achieve 99% recovery via simple magnets
    • Biocatalytic approaches using nitroreductase enzymes show promise for ambient-condition aminations

Life cycle assessments demonstrate that green protocols reduce the process’s carbon footprint by 41% while maintaining cost parity with conventional methods [1] [5].

Gas Chromatographic Analysis

Gas chromatography represents one of the most widely utilized analytical techniques for 3-Methyl-2,5-dinitroaniline characterization [1]. The thermal lability of nitroaniline compounds requires specialized operational conditions to prevent decomposition during analysis [1]. Method 8095 for explosives analysis employs gas chromatography with electron capture detection, demonstrating capability to detect target compounds in concentration ranges from 0.003 to 0.5 micrograms per liter [1]. Detection limits for quantitative analysis typically range from 0.03 to 5 micrograms per liter, though sensitivity varies significantly with matrix composition [1].

Specialized column configurations enhance separation efficiency for dinitroaniline derivatives. The Rtx-TNT column provides baseline resolution for most Method 8095 compounds [2]. High linear velocity conditions, approximately 140 centimeters per second, minimize residence time for thermally labile compounds while maintaining adequate separation [2]. Temperature programming must be carefully optimized, as nitrate esters undergo thermal degradation prior to column elution under aggressive heating conditions [2].

High Performance Liquid Chromatographic Methods

High performance liquid chromatography provides superior analytical capabilities for dinitroaniline isomer separation [3]. A validated method enables simultaneous determination of five nitroaniline and dinitroaniline isomers, including 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline [3]. Solid-phase extraction using hydrophile-lipophile balance cartridges achieves recoveries between 84.6% and 94.0% with relative standard deviations below 4.7% [3].

Chromatographic separation utilizes Agilent TC-C18 columns maintained at 30 degrees Celsius [3]. Mobile phase composition consists of acetonitrile and water in 30:70 volume ratio under isocratic conditions at 1.0 milliliter per minute flow rate [3]. Ultraviolet detection at 225 nanometers provides optimal sensitivity for dinitroaniline quantification [3]. Limits of quantification determined in 500-milliliter sewage samples reach 2.0 × 10⁻⁹ molar for specific isomers and 4.5 × 10⁻⁹ molar for others [3].

Environmental Protection Agency Method 8330B incorporates dual-column confirmation approaches for enhanced analytical reliability [4] [5]. Primary separation employs reversed-phase columns (C-18 or C-8) with detection at 254 and 210 nanometers [4]. Secondary confirmation utilizes alternative stationary phases including cyano or phenylhexyl columns that provide different elution orders [4]. This dual-column strategy significantly reduces false positive identifications in complex matrices [4].

Sample Preparation and Extraction Techniques

Solid-phase extraction protocols optimize analyte recovery while minimizing matrix interferences [6] [3]. Polystyrene divinylbenzene cartridges enable extraction of nitroaromatic compounds from aqueous samples [6]. Conditioned cartridges retain target analytes during sample loading, followed by acetonitrile elution to prevent volatile compound losses [6]. The United States Geological Survey method O-1124-94 achieves detection limits ranging from 0.11 to 0.32 micrograms per liter based on one-liter sample volumes [6].

Acetonitrile extraction provides effective recovery for soil and sediment matrices [4] [5]. Ultrasonic extraction or mechanical shaking facilitates analyte desorption from solid particles [4]. Two-stage extraction protocols enhance recovery efficiency, with combined extracts diluted appropriately for instrumental analysis [4]. High salt concentrations in aqueous extracts require careful handling to prevent chromatographic interference, particularly during hexamethylenetetramine determination [4] [5].

Analytical Method Performance

ParameterGas ChromatographyHigh Performance Liquid Chromatography
Detection Limit0.003-0.5 μg/L0.11-0.32 μg/L
Quantification Range0.03-5 μg/L2.0-4.5 × 10⁻⁹ M
Recovery Efficiency>80%84.6-94.0%
Precision (RSD)Not specified<4.7%
Matrix CompatibilityLimited thermal stabilityBroad applicability

The selection between chromatographic techniques depends on sample characteristics and analytical requirements [7]. Reversed-phase chromatography proves most suitable for small molecule pharmaceuticals and vitamins, while normal-phase methods better accommodate highly polar compounds [7]. Ion exchange chromatography addresses charged species, and size exclusion chromatography handles molecular weight discrimination [7].

X-ray Diffraction Analysis of Crystalline Forms

Crystal Structure Determination

X-ray crystallographic analysis provides definitive structural characterization of 3-Methyl-2,5-dinitroaniline crystalline forms [8] [9]. Related compounds in the dinitroaniline family demonstrate characteristic crystallographic parameters that guide structural interpretation [8]. Methyl 2-methyl-3,5-dinitrobenzoate, a closely related derivative, crystallizes in the orthorhombic space group P212121 with unit cell dimensions a = 6.7948(5) Å, b = 8.8478(8) Å, c = 17.3539(17) Å [8]. The unit cell volume measures 1043.30(16) ų with Z = 4, indicating four molecules per unit cell [8].

Crystal data collection employs molybdenum Kα radiation (λ = 0.71073 Å) at 296 K using area detector systems [8]. Typical crystal dimensions range from 0.30 × 0.10 × 0.09 millimeters, yielding colorless needle-shaped specimens [8]. Data collection encompasses reflection ranges from θ = 2.4° to 28.3°, with systematic refinement procedures achieving reliable structural models [8].

Conformational Analysis and Molecular Geometry

Structural characterization reveals significant conformational features in related dinitroaniline compounds [9]. X-ray crystallographic studies demonstrate that methanesulfonamide derivatives exhibit notable rotation of substituent groups relative to aromatic rings [9]. The average nitrogen-sulfur bond length measures significantly shorter than the sum of covalent radii, indicating partial double-bond character [9]. The plane C(1)-N-S rotates substantially with respect to the aromatic ring, affecting molecular packing arrangements [9].

Crystal packing analysis identifies intermolecular interactions that stabilize solid-state structures [10]. Hirshfeld surface analysis quantifies various intermolecular contacts, with hydrogen-hydrogen interactions contributing 39% of total contacts [10]. Oxygen-hydrogen contacts account for 21.3% of interactions, while sulfur-hydrogen contacts contribute 5.9% [10]. These interaction patterns significantly influence crystal morphology and thermal stability characteristics [10].

Polymorphism and Phase Transitions

Crystalline polymorphism significantly affects the physical and chemical properties of dinitroaniline compounds [11]. Differential scanning calorimetry coupled with X-ray diffraction enables comprehensive polymorph characterization [11]. Various cooling rates during crystallization produce different crystalline forms, with slower cooling promoting higher crystallinity [11]. Percentage crystallinity calculations utilize heat of fusion data combined with reference values for completely crystalline materials [11].

Temperature-dependent studies reveal phase transition behaviors critical for processing and storage considerations [11]. Controlled cooling experiments at rates of 10, 20, and 28 degrees Celsius per minute yield crystallinity levels of 24.2%, 21.2%, and 15.6% respectively [11]. These findings demonstrate the strong dependence of crystalline structure on thermal history [11].

Structural Database Comparisons

Comparative analysis with Cambridge Structural Database entries provides context for observed structural parameters [9]. Reference structures exhibit carbon-sulfur bond lengths ranging from 1.694(3) to 1.730(2) Å [9]. The title compound measurements fall within these established limits, confirming structural reliability [9]. Systematic comparisons enable identification of unusual structural features and validation of refinement procedures [9].

Thermal Stability Profiling via Differential Scanning Calorimetry and Thermogravimetric Analysis

Differential Scanning Calorimetry Fundamentals

Differential scanning calorimetry provides essential thermal characterization for 3-Methyl-2,5-dinitroaniline stability assessment [12] [13]. This technique measures heat flow differences between sample and reference materials as functions of temperature or time under controlled atmospheres [12]. Temperature ranges extend from ambient conditions to 1500 degrees Celsius, accommodating comprehensive thermal analysis requirements [13]. Heating rate capabilities span from 0.1 to 500 degrees Celsius per minute for linear programming, with ballistic heating exceeding 1600 degrees Celsius per minute [13].

Sample preparation requires careful attention to crucible selection and atmospheric conditions [12]. Golden crucibles ensure chemical inertness while nitrogen atmospheres prevent oxidative reactions during analysis [12]. High-pressure sealed crucibles suppress compound evaporation, enabling observation of pure thermal decomposition processes [14]. This approach proves particularly crucial for compounds exhibiting competing evaporation and decomposition mechanisms [14].

Thermal Decomposition Kinetics

Thermal decomposition of dinitroaniline derivatives typically occurs through complex multi-stage processes [14]. Pressure differential scanning calorimetry experiments under 2.0 megapascal external pressure reveal characteristic exothermic patterns [14]. Initial decomposition peaks exhibit sharp, intense profiles while secondary peaks demonstrate broader, lower-amplitude responses corresponding to secondary reaction sequences [14].

Kinetic analysis employs multiple heating rate experiments ranging from 0.5 to 10 K per minute [14]. The Kissinger method provides preliminary activation energy estimates, yielding values of 157 ± 1 kilojoules per mole with preexponential factors of log(A/s⁻¹) = 11.8 ± 0.1 for representative compounds [14]. Advanced thermokinetic modeling reveals autocatalytic decomposition mechanisms involving both first-order and second-order catalytic reactions [14].

Decomposition ParameterStage IStage II
Activation Energy (kJ/mol)173.9 ± 0.9136.5 ± 0.8
Preexponential Factor log(A/s⁻¹)12.82 ± 0.0911.04 ± 0.07
Reaction OrderFirst-order + CatalyticSecond-order
Temperature Range (K)475-550550-650

Thermogravimetric Analysis Applications

Thermogravimetric analysis monitors mass changes during controlled heating programs, providing complementary information to differential scanning calorimetry [15] [16]. Modern instruments achieve temperature ranges from ambient to 1200 degrees Celsius with heating rates from 0.1 to 500 degrees Celsius per minute [15]. Dynamic weighing ranges accommodate samples up to 1000 milligrams with baseline drift specifications below 10 micrograms over the 50-1000 degrees Celsius range [15].

Atmospheric control significantly influences decomposition pathways and observed mass loss profiles [15]. Inert atmospheres (nitrogen, helium, argon) prevent oxidative reactions while reactive atmospheres (air, oxygen) enable oxidative stability assessment [15]. Gas switching capabilities allow sequential atmospheric changes during single experiments, facilitating mechanistic studies [15].

Simultaneous Thermal Analysis

Simultaneous differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization under identical experimental conditions [17]. This approach eliminates variables associated with separate measurements including sample mass, heating rate, atmosphere, and crucible effects [17]. Combined data interpretation differentiates between endothermic or exothermic events with and without associated mass changes [17].

Applications to energetic materials require special safety considerations due to potential explosive decomposition [14]. Small sample masses (1-5 milligrams) minimize hazards while maintaining analytical sensitivity [14]. Controlled atmosphere conditions prevent uncontrolled reactions while specialized venting systems safely manage decomposition products [14].

Predictive Thermal Stability Assessment

Thermal analysis data enables predictive modeling for material stability under various storage and processing conditions [12]. Activation energy determinations support accelerated aging studies and shelf-life predictions [12]. Temperature-dependent decomposition rates calculated from kinetic parameters guide safe handling temperature limits [12].

Integration with computational chemistry approaches enhances mechanistic understanding of thermal decomposition pathways [14]. Quantum chemical calculations predict bond dissociation energies and activation barriers for primary decomposition channels [14]. Combined experimental and theoretical approaches provide robust frameworks for thermal stability assessment [14].

Surface Morphology Examination Through Scanning Electron Microscopy and Transmission Electron Microscopy

Scanning Electron Microscopy Instrumentation

Scanning electron microscopy provides high-resolution surface morphology characterization for 3-Methyl-2,5-dinitroaniline crystalline materials [18]. Modern field emission scanning electron microscopes achieve sub-nanometer resolution capabilities while maintaining ease of operation [18]. Tungsten filament instruments offer general-purpose analysis capabilities, while field emission systems deliver superior resolution for detailed morphological studies [18].

Energy-dispersive X-ray spectrometry integrated with scanning electron microscopy enables simultaneous elemental analysis and morphological characterization [18]. In-house development of detection systems ensures optimal integration and performance characteristics [18]. Variable pressure capabilities accommodate non-conductive samples without extensive sample preparation requirements [18].

Sample Preparation Protocols

Proper sample preparation critically influences image quality and analytical reliability [19]. Conductive coating application prevents charging artifacts while preserving surface morphology [19]. Proprietary conductive materials enable imaging across broad accelerating voltage ranges without compromising resolution [19]. Carbon or gold-palladium sputter coating typically provides adequate conductivity for most applications [19].

Crystalline samples require minimal preparation beyond mounting on appropriate substubs [19]. Standard 25-millimeter pin stubs accommodate most sample geometries while specialized mounts handle irregular specimens [19]. Protective retainers prevent sample damage during handling and storage, particularly important for brittle crystalline materials [19].

Morphological Characterization

Surface morphology analysis reveals critical information about crystallization conditions, polymorphic forms, and processing history [20]. Crystal habit examination identifies predominant growth faces and potential defect structures [20]. Particle size distribution measurements support quality control applications and processing optimization [20].

Surface texture analysis identifies features related to thermal treatment, mechanical processing, or chemical exposure [20]. High-resolution imaging reveals microstructural details including grain boundaries, dislocations, and phase segregation phenomena [20]. Stereoscopic imaging capabilities enable three-dimensional morphological reconstruction [20].

Magnification Calibration and Standards

Accurate magnification calibration ensures reliable dimensional measurements [19]. The MRS-3 magnification reference standard provides traceable calibration across magnification ranges from 10× to 50,000× [19]. Nested square patterns with pitches of 2, 50, and 500 micrometers accommodate various magnification requirements [19]. National Physical Laboratory certification demonstrates measurement accuracy within ±0.25 micrometers for 500-micrometer patterns and ±0.1 micrometers for smaller features [19].

Anti-reflective chromium patterns on quartz substrates provide excellent imaging contrast in both secondary and backscattered electron modes [19]. Proprietary conductive coatings enable operation at any accelerating voltage without charging artifacts [19]. Protective mounting systems prevent damage to precision reference standards during routine use [19].

Transmission Electron Microscopy Applications

Transmission electron microscopy enables atomic-scale structural characterization complementing scanning electron microscopy surface analysis [19]. Specialized sample preparation including ion beam milling produces electron-transparent specimens suitable for high-resolution imaging [19]. Three-millimeter diameter specimens with 500-micrometer thickness accommodate standard transmission electron microscopy holders [19].

Crystal structure analysis through electron diffraction provides local crystallographic information unavailable through conventional X-ray diffraction [19]. Selected area diffraction enables phase identification in heterogeneous samples while convergent beam techniques determine local crystal symmetry [19]. High-resolution transmission electron microscopy reveals atomic arrangements and defect structures at unprecedented detail levels [19].

Computational Chemistry Approaches for Property Prediction

Quantum Chemical Calculations

Computational chemistry provides predictive capabilities for 3-Methyl-2,5-dinitroaniline properties through advanced quantum mechanical methods [21]. Density functional theory calculations at the B3LYP/6-311++G(3df,2p) level demonstrate decomposition mechanism elucidation for nitroaniline derivatives [21]. These calculations reveal two-stage decomposition processes involving initial nitro-nitrite rearrangement followed by nitric oxide elimination [21]. The nitro-nitrite interconversion represents the rate-determining step with significant activation barriers [21].

Coupled cluster calculations at the CCSD(T)/6-311++G(d,p) level provide benchmark accuracy for energetic predictions [21]. Molecular orbital and density functional approaches yield consistent energy landscapes for decomposition pathways [21]. Atmospheric pressure chemical ionization mass spectrometry validation confirms computational predictions for anionic decomposition mechanisms [21].

Molecular Descriptor Calculations

Quantitative structure-property relationship models utilize molecular descriptors calculated directly from structural information [22]. Topological indices including Wiener, Szeged, molecular connectivity, Balaban, HyperWiener, Wiener Polarity, and Harary indices provide structural characterization [22]. These descriptors correlate with thermodynamic properties including thermal energy, heat capacity, and entropy through multivariate regression analysis [22].

Hartree-Fock calculations with 6-31G basis sets generate reference thermodynamic data for model validation [22]. Developed quantitative structure-property relationship models achieve correlation coefficients exceeding 0.96 with standard deviations below 2.3 units [22]. These models enable rapid property prediction for structural variants without expensive experimental determination [22].

Electronic Structure Analysis

Electronic property calculations reveal fundamental characteristics governing chemical reactivity and stability [23]. Time-dependent density functional theory predicts electronic transitions and optical properties for dinitroaniline derivatives [23]. Nonlinear optical property calculations identify hyperpolarizability contributions and structure-property relationships [23].

Substitution pattern effects significantly influence electronic properties and molecular stability [23]. Electron-withdrawing nitro groups create strong dipole moments while electron-donating amino groups provide charge delocalization [23]. These competing effects determine overall molecular polarizability and chemical reactivity patterns [23].

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into thermal motion and phase behavior under various conditions [24]. Density functional theory optimized structures serve as starting points for extended simulation protocols [24]. Temperature-dependent simulations reveal thermal expansion coefficients and phase transition temperatures [24].

Solvent effects significantly influence molecular conformations and intermolecular interactions [24]. Polarizable continuum model calculations account for dielectric environment effects on molecular properties [24]. These approaches enable prediction of solubility, crystallization behavior, and phase stability under various conditions [24].

Structure-Activity Relationship Modeling

Advanced feature selection algorithms optimize descriptor sets for quantitative structure-activity relationship model development [25]. The Chi-MIC-share method automatically terminates feature selection while minimizing redundancy and maximizing relevance [25]. Support vector regression models achieve superior prediction accuracy compared to conventional linear methods [25].

Environmental toxicology applications demonstrate practical utility for regulatory assessment and risk evaluation [25]. Model validation employs cross-validation procedures and external test sets to ensure predictive reliability [25]. Statistical significance testing confirms model robustness and identifies key molecular descriptors governing biological activity [25].

Computational Validation Strategies

Experimental validation ensures computational predictions accurately reflect observed properties and behaviors [21] [26]. Mass spectrometry fragmentation patterns confirm predicted decomposition pathways and intermediate species [21]. Thermal analysis data validate calculated activation energies and reaction mechanisms [21].

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

197.04365571 g/mol

Monoisotopic Mass

197.04365571 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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